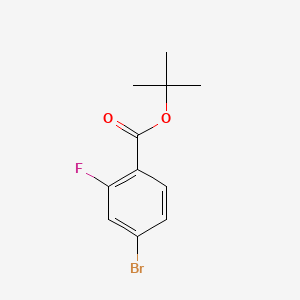

Tert-butyl 4-bromo-2-fluorobenzoate

描述

Research Rationale and Scope of Investigation

The specific arrangement of functional groups in tert-butyl 4-bromo-2-fluorobenzoate presents opportunities for novel synthetic applications, addressing existing challenges in organic synthesis.

While the individual chemistries of halogenated aromatics, benzoate (B1203000) esters, and tert-butyl protecting groups are well-established, the synthetic potential of molecules that combine these features in a specific regioisomeric arrangement, such as this compound, may not be fully explored. The existing literature may lack detailed studies on the selective manipulation of the bromo and fluoro substituents in the presence of the bulky tert-butyl ester. Research into the differential reactivity of this compound in cross-coupling reactions, for example, could reveal new and efficient pathways to highly functionalized aromatic compounds.

Table 2: Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Use/Relation |

|---|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 sigmaaldrich.com | C7H4BrFO2 sigmaaldrich.com | Precursor to the title compound chemicalbook.com |

| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 bldpharm.com | C8H6BrFO2 | Similar ester with a different alkyl group |

| tert-Butyl 4-bromobenzoate | 59247-47-1 sigmaaldrich.com | C11H13BrO2 sigmaaldrich.com | Analogue lacking the fluorine atom |

Relevance to Pharmaceutical and Agrochemical Intermediates

The strategic importance of this compound lies in its utility as a precursor for creating specialized organic compounds with potential biological activity. The fluorine atom and the bromo group on the phenyl ring are particularly significant. The introduction of fluorine into a molecule can enhance its metabolic stability and membrane permeability, which are desirable pharmacokinetic properties in drug candidates. nih.gov The bromine atom serves as a versatile synthetic handle, enabling a range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

In pharmaceutical research, this compound and its derivatives are integral to the synthesis of novel therapeutic agents. For instance, fluorinated benzoyl compounds are explored for their potential as antibacterial agents. nih.gov Research has shown that this compound can be an inhibitor of enzymes involved in cell death pathways and has shown antiapoptotic effects on platelets, indicating its potential in developing treatments for conditions like cancer. biosynth.com Its role as an intermediate is highlighted by its use in the synthesis of more complex molecules intended for pharmaceutical testing. biosynth.com The broader class of bromo-fluorobenzoic acids and their esters are recognized as important intermediates for organic synthesis and experimental research in pharmaceuticals. custchemvip.com

In the agrochemical sector, the development of new pesticides and herbicides often relies on the synthesis of novel fluorinated aromatic compounds. The structural motifs derived from this compound can be incorporated into potential agrochemicals to enhance their efficacy and stability. The principles of using halogenated intermediates to build active compounds are parallel to those in the pharmaceutical industry, aiming to create molecules with specific biological targets in pests or weeds.

The following table provides examples of related chemical intermediates and their relevance, illustrating the broader context in which this compound is utilized.

| Intermediate Compound | CAS Number | Application Area |

| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | Pharmaceutical Intermediate |

| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 | Pharmaceutical Intermediate |

| tert-Butyl 4-bromo-3-fluorobenzoate | 1057961-75-7 | Fluorinated Pharmaceutical Intermediate |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | Organic Building Block |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZHSAOCVWZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674425 | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889858-12-2 | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2-fluoro-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-bromo-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Bromo 2 Fluorobenzoate

Direct Esterification Approaches

Direct esterification, a fundamental and widely utilized method for the formation of esters, presents a viable route to tert-butyl 4-bromo-2-fluorobenzoate. This approach typically involves the reaction of the parent carboxylic acid with an alcohol in the presence of a catalyst.

Reaction of 4-Bromo-2-fluorobenzoic Acid with tert-Butanol (B103910)

The reaction of 4-bromo-2-fluorobenzoic acid with tert-butanol is a direct application of the principles of Fischer-Speier esterification. However, the steric hindrance presented by the ortho-fluoro substituent on the benzoic acid and the bulky nature of tert-butanol can impede the reaction rate and influence the equilibrium.

To overcome the challenges associated with the esterification of sterically hindered substrates, various catalytic systems and reaction conditions can be employed. While specific data for the direct esterification of 4-bromo-2-fluorobenzoic acid with tert-butanol is not extensively detailed in publicly available literature, general principles for similar transformations suggest the use of strong acid catalysts.

Improved yields for the esterification of substituted benzoic acids have been reported using microwave-assisted organic synthesis (MAOS). researchgate.netusm.my This technique can significantly reduce reaction times and potentially increase product yields compared to conventional heating methods. usm.my For instance, the esterification of 4-fluoro-3-nitrobenzoic acid saw improved yields under sealed-vessel microwave conditions with the periodic addition of a catalytic amount of sulfuric acid. researchgate.netusm.my

Table 1: General Conditions for Fischer Esterification of Substituted Benzoic Acids

| Catalyst | Alcohol | Reaction Conditions | Noteworthy Observations |

| Sulfuric Acid (H₂SO₄) | Primary and Secondary Alcohols | Microwave irradiation, sealed vessel | Periodic addition of catalyst can overcome equilibrium limitations. researchgate.netusm.my |

| Zirconium Complexes | 2-phenylethanol | 80°C, ambient atmosphere | Moisture-tolerant catalysts can be effective. nih.gov |

| Brønsted Acidic Ionic Liquids | Methanol (B129727), Ethanol (B145695) | 70°C for 16 hours | Offer an alternative to traditional mineral acids. mdpi.com |

This table presents generalized findings for substituted benzoic acids and may be applicable to the synthesis of this compound.

Optimizing the yield and selectivity in the direct esterification of 4-bromo-2-fluorobenzoic acid with tert-butanol involves careful control of several factors. The choice of catalyst is paramount, with strong Brønsted acids like sulfuric acid being traditional choices. mdpi.com However, the use of more advanced catalytic systems, such as moisture-tolerant Lewis acids or ionic liquids, may offer advantages in terms of handling and efficiency. nih.govmdpi.com

Reaction parameters such as temperature, catalyst loading, and reaction time must be systematically varied to enhance yields. academicpublishers.org The removal of water, a byproduct of the esterification, is crucial to drive the equilibrium towards the product. In a laboratory setting, this can be achieved through the use of a Dean-Stark apparatus or by employing a large excess of the alcohol reactant.

Utilizing tert-Butylation Reagents

An alternative to direct esterification involves the use of reagents that facilitate the introduction of the tert-butyl group under milder conditions. These methods often circumvent the need for high temperatures and strong acids, which can be beneficial when dealing with sensitive functional groups.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O) is a versatile and widely used reagent for the protection of various functional groups, including the conversion of carboxylic acids to their tert-butyl esters. chemicalbook.com This method is particularly advantageous due to its mild reaction conditions and the volatile nature of its byproducts, tert-butanol and carbon dioxide, which simplifies product purification. researchgate.net

The reaction is typically carried out in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). researchgate.netnih.gov The process involves the activation of the carboxylic acid by the Boc₂O/DMAP system, followed by nucleophilic attack of the carboxylate to form the tert-butyl ester. The tolerance of functional groups like bromo substituents under these conditions makes this a suitable method for the synthesis of this compound. chemicalbook.com

Table 2: Representative Conditions for Esterification using Di-tert-butyl Dicarbonate

| Substrate | Catalyst | Solvent | Temperature | Yield |

| Aromatic Carboxylic Acids | DMAP | Acetonitrile (B52724) | Room Temperature | Good |

| Aliphatic Carboxylic Acids | DMAP | Dichloromethane (B109758) | Room Temperature | Good to Excellent |

This table is a generalized representation based on the literature for the esterification of various carboxylic acids using Boc₂O and may be adapted for the target compound.

tert-Butyl Trichloroacetimidate (B1259523)

tert-Butyl trichloroacetimidate is another effective reagent for the synthesis of tert-butyl esters under mild, often neutral, conditions. enamine.net A significant advantage of this method is that it frequently does not require an external catalyst or promoter, as the carboxylic acid substrate itself is acidic enough to facilitate the reaction. chemrxiv.orgresearchgate.net This "symbiotic activation" is particularly useful for the esterification of sterically hindered carboxylic acids, where other methods might result in lower yields. researchgate.netnih.gov

The reaction proceeds through the protonation of the imidate by the carboxylic acid, forming a reactive intermediate that readily undergoes nucleophilic attack by the carboxylate to yield the desired tert-butyl ester and trichloroacetamide (B1219227) as a byproduct. The mild conditions and high efficiency for hindered substrates suggest that this method would be highly effective for the synthesis of this compound. nih.gov

Table 3: General Features of Esterification with tert-Butyl Trichloroacetimidate

| Reaction Type | Catalyst | Conditions | Key Advantages |

| Symbiotic Activation | None (promoted by carboxylic acid) | Room temperature or gentle heating | Mild conditions, suitable for sterically hindered acids, no need for external catalyst. chemrxiv.orgresearchgate.netnih.gov |

This table summarizes the general characteristics of using tert-butyl trichloroacetimidate for esterification.

Flow Microreactor Systems for Efficiency and Sustainability

The application of flow microreactor technology offers significant advantages for the synthesis of tert-butyl esters, including this compound. These systems provide enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle reactive intermediates. This leads to improved reaction efficiency, higher yields, and a more sustainable process with reduced waste generation.

A key advantage of flow chemistry is the ability to perform reactions that are difficult or hazardous to control in traditional batch reactors. For instance, the generation of highly reactive organolithium species, which can be precursors for carboxylation, is well-suited to the controlled environment of a microreactor. The rapid mixing and precise temperature control minimize side reactions and decomposition of these unstable intermediates.

Research in flow chemistry has demonstrated the efficient direct tert-butoxycarbonylation of organolithium compounds. This process, which can be adapted for the synthesis of this compound, involves the reaction of an appropriate organolithium species with di-tert-butyl dicarbonate in a continuous flow system. This method avoids the use of gaseous isobutylene (B52900) and harsh conditions often associated with traditional tert-butylation methods.

| Parameter | Advantage in Flow Microreactor Systems |

| Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating or cooling, enabling precise temperature control. |

| Mass Transfer | Short diffusion distances lead to rapid mixing of reactants, enhancing reaction rates and selectivity. |

| Safety | Small reaction volumes minimize the risk associated with highly exothermic reactions or the handling of hazardous reagents. |

| Scalability | Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel. |

| Sustainability | Increased efficiency, reduced solvent usage, and minimized by-product formation contribute to a greener chemical process. |

Indirect Synthetic Routes

Indirect routes to this compound often involve the modification of more readily available starting materials. These multi-step syntheses can offer greater control over the introduction of the desired functional groups.

Derivatization from Related Halogenated Benzoate (B1203000) Esters

A common indirect strategy involves the conversion of other esters of 4-bromo-2-fluorobenzoic acid into the desired tert-butyl ester. This approach leverages the availability of precursors like the corresponding methyl or ethyl esters.

Methyl 4-bromo-2-fluorobenzoate serves as a readily accessible precursor for the synthesis of its tert-butyl counterpart. The synthesis of the methyl ester can be achieved through the esterification of 4-bromo-2-fluorobenzoic acid.

The subsequent conversion of the methyl ester to the tert-butyl ester is typically accomplished through transesterification. This equilibrium-driven reaction involves reacting the methyl ester with tert-butanol in the presence of a catalyst. To drive the reaction to completion, the methanol by-product is often removed from the reaction mixture.

Table 1: Transesterification of Methyl 4-bromo-2-fluorobenzoate

| Reactant | Reagent/Catalyst | Conditions | Product |

| Methyl 4-bromo-2-fluorobenzoate | tert-Butanol, Acid or Base Catalyst | Heat, Removal of Methanol | This compound |

Base-catalyzed transesterification, often employing sodium or potassium tert-butoxide, is a common and effective method. The strong nucleophilicity of the tert-butoxide anion facilitates the attack on the carbonyl carbon of the methyl ester.

Similar to the methyl ester, ethyl 4-bromo-2-fluorobenzoate can also be utilized as a precursor. The synthesis and subsequent transesterification follow similar principles. The ethyl ester is prepared by the esterification of 4-bromo-2-fluorobenzoic acid with ethanol.

The transesterification of the ethyl ester to the tert-butyl ester is also an equilibrium process. The use of a large excess of tert-butanol or the removal of ethanol can shift the equilibrium towards the formation of the desired product.

Halogenation Strategies on Fluorobenzoate Precursors

An alternative indirect approach involves the introduction of the bromine atom at a later stage of the synthesis, specifically onto a pre-existing fluorobenzoate scaffold.

The synthesis of this compound can be achieved through the regioselective electrophilic bromination of tert-butyl 2-fluorobenzoate. In this reaction, the fluorine atom and the tert-butoxycarbonyl group direct the incoming electrophile (bromine) to specific positions on the aromatic ring.

The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The tert-butoxycarbonyl group is a deactivating and meta-directing group. The combined directing effects of these two substituents primarily favor the substitution of bromine at the position para to the fluorine atom and meta to the ester group, which corresponds to the 4-position.

Common brominating agents for this type of transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), which is a milder and more selective reagent.

Table 2: Electrophilic Bromination of Tert-butyl 2-fluorobenzoate

| Reactant | Brominating Agent | Catalyst/Conditions | Major Product |

| Tert-butyl 2-fluorobenzoate | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), inert solvent | This compound |

| Tert-butyl 2-fluorobenzoate | Bromine (Br₂) | Lewis acid (e.g., FeBr₃), inert solvent | This compound |

The choice of reaction conditions, including the solvent and temperature, is crucial for achieving high regioselectivity and minimizing the formation of undesired isomers.

Regioselective Ortho-Lithiation and Subsequent Quenching

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. This method relies on a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent like butyllithium (B86547), to deprotonate the adjacent (ortho) position. In the context of synthesizing precursors for this compound, both fluorine and ester groups can act as directing groups.

Research has shown that in fluoroarenes also containing chlorine or bromine, deprotonation consistently occurs at a position ortho to the fluorine atom. epfl.ch This regioselectivity is attributed to the strong inductive effect and coordinating ability of the fluorine atom. For instance, the lithiation of 1-chloro-4-fluorobenzene (B165104) with a superbase reagent (potassium tert-butoxide/butyllithium) followed by carboxylation predominantly yields 5-chloro-2-fluorobenzoic acid. epfl.ch This principle suggests a viable synthetic pathway where a 1-bromo-3-fluorobenzene (B1666201) derivative could be selectively lithiated at the C2 position (ortho to the fluorine) and subsequently quenched with an appropriate electrophile.

In substrates containing multiple potential directing groups, such as a protected benzophenone (B1666685) derivative with both dichlorophenyl and fluorophenyl rings, the reaction conditions dictate the site of lithiation. Lithiation with butyllithium alone leads to deprotonation on the dichlorophenyl ring, directed by the chloro groups. arkat-usa.org However, using butyllithium complexed with N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) shifts the deprotonation to the site adjacent to the fluorine on the fluorophenyl ring. arkat-usa.org This highlights the tunability of ortho-lithiation reactions to achieve the desired regiochemical outcome for complex molecules.

Fluorination Strategies on Bromobenzoate Precursors

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. Various strategies exist for the fluorination of bromobenzoate precursors.

Transition Metal-Catalyzed Aromatic Fluorination

Transition-metal-catalyzed methods have become a cornerstone of modern synthetic chemistry for forming carbon-fluorine bonds. nih.gov Palladium and copper are the most commonly employed metals for these transformations. rsc.org These reactions typically involve the cross-coupling of an aryl precursor, such as an aryl bromide or triflate, with a fluoride (B91410) source.

For a precursor like tert-butyl 4-bromobenzoate, a palladium-catalyzed fluorination could be envisioned. The general catalytic cycle would involve the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, followed by a ligand exchange to introduce fluoride onto the metal center. The final step is a reductive elimination that forms the C-F bond and regenerates the Pd(0) catalyst. The development of specific ligands, such as biaryl monophosphines, has enabled these reactions to proceed even at room temperature with high efficiency and regioselectivity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. Unlike typical nucleophilic substitution, SNAr proceeds via a two-step addition-elimination mechanism. For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination provides a complementary approach to nucleophilic methods. This strategy involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring or an organometallic species, with an electrophilic source of fluorine. wikipedia.org

A variety of electrophilic fluorinating reagents have been developed, many of which contain a nitrogen-fluorine (N-F) bond. These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are designed to have electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, rendering it electrophilic. wikipedia.orgyoutube.com The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both S_N2 and single-electron transfer (SET) pathways. wikipedia.orgrsc.org For a bromobenzoate precursor to undergo electrophilic fluorination, the aromatic ring must be sufficiently nucleophilic to attack the electrophilic fluorine source. This could be achieved by first converting the precursor into an organometallic intermediate, such as an aryllithium or Grignard reagent, before reacting it with the N-F reagent. wikipedia.org

Protecting Group Strategies and Deprotection

Application of tert-Butyl Group as a Carboxylic Acid Protecting Group

The protection of functional groups is a fundamental concept in multi-step organic synthesis. The tert-butyl group is a widely used protecting group for carboxylic acids due to its unique stability profile. thieme-connect.com

The primary advantage of the tert-butyl ester is its high stability under a wide range of nucleophilic and basic conditions. thieme-connect.comnih.gov This robustness allows chemists to perform various transformations on other parts of the molecule without affecting the protected carboxylic acid. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from attack by nucleophiles.

Common methods for the formation of tert-butyl esters include the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst or the use of tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O). thieme-connect.com

Deprotection of tert-Butyl Esters

The key to the utility of the tert-butyl group is the specific and mild conditions under which it can be removed. Tert-butyl esters are readily cleaved under acidic conditions to regenerate the carboxylic acid and release isobutylene as a gaseous byproduct. chegg.com This deprotection proceeds via a mechanism involving protonation of the ester oxygen followed by the formation of a stable tertiary carbocation.

While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used, these harsh conditions can cleave other acid-labile protecting groups that may be present in the molecule. Consequently, significant research has been dedicated to developing milder and more selective deprotection methods. Lewis acids have emerged as effective reagents for this purpose. For example, zinc bromide (ZnBr₂) in dichloromethane can chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-sensitive groups. acs.orgnih.govresearchgate.net Similarly, a system of cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O-NaI) in acetonitrile has been shown to selectively cleave tert-butyl esters while leaving N-Boc groups intact, a selectivity opposite to that observed with strong protic acids. organic-chemistry.org

Acid-Catalyzed Hydrolysis for Deprotection

The removal of the tert-butyl protecting group from this compound to yield 4-bromo-2-fluorobenzoic acid is a critical step in the synthetic application of this compound. This transformation is commonly achieved through acid-catalyzed hydrolysis. The tert-butyl ester is known for its stability under neutral and basic conditions, while being readily cleaved by acidic reagents. google.com This characteristic makes it a valuable protecting group in multi-step syntheses where other functional groups might be sensitive to different reaction conditions.

The mechanism of acid-catalyzed deprotection of tert-butyl esters involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched or deprotonated to form isobutylene gas. google.comgoogle.com This process is, in principle, catalytic in the acid used. googleapis.com

A variety of acids can be employed for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. google.com The choice of acid and reaction conditions can be tailored to the specific requirements of the synthesis, such as the presence of other acid-labile protecting groups. google.com

Detailed research findings from patent literature demonstrate a specific application of this methodology. In a closely related synthesis, a 4N solution of hydrochloric acid in dioxane was effectively used to deprotect a tert-butyl carbamate (B1207046). The reaction was carried out at a moderate temperature of 40°C and was completed within 2 hours, resulting in the hydrochloride salt of the deprotected amine. While this example involves a carbamate rather than an ester, the underlying principle of acid-catalyzed removal of a tert-butyl group is analogous and provides a concrete example of reaction conditions that can be applied to the deprotection of this compound. googleapis.com

The following table summarizes representative conditions for the acid-catalyzed deprotection of a tert-butyl group in a related compound, which can be adapted for this compound.

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| 4N Hydrochloric Acid | Dioxane | 40 | 2 | (S)-2-azido-1-(3-bromo-5-fluorophenyl)ethanamine hydrochloride | googleapis.com |

Table 1: Reaction Conditions for Acid-Catalyzed Deprotection of a Tert-butyl Protected Amine

This data highlights a practical and efficient method for the removal of the tert-butyl protecting group, a key step in the utilization of this compound for the synthesis of more complex molecules.

Advanced Reactions and Transformations Involving Tert Butyl 4 Bromo 2 Fluorobenzoate

Cross-Coupling Reactions

The carbon-bromine bond in tert-butyl 4-bromo-2-fluorobenzoate is the primary site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the fluorine atom and the carboxylate group ortho and para to the bromine, respectively, enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) center, a key step in many coupling cycles.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds by coupling an organoboron species with an organic halide.

The coupling of this compound with various boronic acids and esters is efficiently achieved using palladium-based catalytic systems. A specific application involves its reaction with (4,7-dimethylbenzofuran-2-yl)boronic acid. This transformation can be effectively catalyzed by a system comprising a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a sterically hindered phosphine (B1218219) ligand like tBuBrettPhos. The reaction typically requires a base, such as potassium fluoride (B91410), to facilitate the crucial transmetalation step. bldpharm.com

The choice of ligand is critical; bulky, electron-rich phosphines are known to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle, leading to higher efficiency, especially for sterically demanding or electronically deactivated substrates. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Reagent/Condition | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | (4,7-Dimethylbenzofuran-2-yl)boronic acid | Nucleophile |

| Catalyst | Pd₂(dba)₃ | Palladium(0) Precatalyst |

| Ligand | tBuBrettPhos | Stabilizes Pd, promotes reaction |

| Base | Potassium Fluoride (KF) | Activates boronic acid |

| Solvent | Not specified in source | Reaction Medium |

The generally accepted mechanism for Suzuki-Miyaura coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org The oxidative addition of the aryl bromide to a Pd(0) complex is the initial step. For this compound, the presence of the ortho-fluoro substituent is expected to accelerate this rate-determining step. acs.org

Transmetalation is the step where the organic group is transferred from the boron atom to the palladium center. This process requires activation of the organoboron compound by a base. acs.orgsmolecule.com Two primary pathways are considered for this step: the "boronate pathway" and the "oxo-palladium pathway". smolecule.com In the boronate pathway, the base coordinates to the boronic acid, forming a more nucleophilic "ate" complex (a boronate), which then reacts with the palladium-halide complex. smolecule.com In the oxo-palladium pathway, the base first forms a palladium-hydroxide or -alkoxide species, which is more reactive towards the neutral boronic acid. smolecule.com

The Suzuki-Miyaura reaction is highly effective for coupling this compound with a wide range of partners, including electron-poor heterocyclic boronic acids. These heterocycles are common motifs in pharmaceuticals and agrochemicals. While some heterocyclic boronic acids can be unstable, stable derivatives such as diethanolamine (B148213) (DABO) complexed boronic acids can be employed directly. frontiersin.org

These reactions demonstrate broad functional group tolerance. For example, the coupling of aryl bromides with heterocyclic DABO boronates, such as those derived from thiophene, can proceed efficiently using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine ligand like JohnPhos, in the presence of a base like cesium carbonate (Cs₂CO₃). frontiersin.org This indicates a robust methodology for incorporating diverse, electron-deficient heterocyclic fragments onto the 4-bromo-2-fluorobenzoate scaffold.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. For substrates like this compound, this reaction provides direct access to substituted aniline (B41778) derivatives.

While specific examples for this compound are not prevalent in the cited literature, conditions can be inferred from closely related substrates. For instance, the amination of ethyl 4-bromo-3-fluorobenzoate is successfully carried out using a catalyst system of Pd₂(dba)₃ with a chiral phosphine ligand such as (R)-BINAP and a strong base like sodium tert-butoxide. beilstein-journals.org The general reactivity order for aryl halides in this reaction is typically Ar-I > Ar-Br > Ar-Cl. nih.gov The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction, especially with less reactive amines or aryl chlorides. organic-chemistry.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Reagent/Condition | Role |

| Aryl Halide | This compound | Electrophile |

| Nucleophile | Primary or Secondary Amine | Amine Source |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precatalyst |

| Ligand | Bulky Phosphine (e.g., BINAP, Josiphos) | Stabilizes Pd, promotes reaction |

| Base | Sodium tert-butoxide (NaOtBu) | Activates amine, neutralizes HBr |

| Solvent | Toluene or Dioxane | Reaction Medium |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. This reaction is invaluable for creating linear, rigid structures found in materials science and medicinal chemistry.

The standard Sonogashira reaction conditions involve a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which also often serves as the solvent. libretexts.org The reaction of this compound with a terminal alkyne would be expected to proceed efficiently under these conditions. The catalytic cycle involves two interconnected cycles: one for palladium and one for copper. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex. libretexts.org

For aryl bromides, which are less reactive than iodides, catalyst systems employing bulky, electron-rich phosphine ligands have been developed to allow the reaction to proceed under milder conditions, even at room temperature. organic-chemistry.org A notable system uses Pd(PhCN)₂Cl₂ with P(t-Bu)₃ as the ligand and diisopropylamine (B44863) as the base. organic-chemistry.org

Table 3: General Conditions for Sonogashira Coupling

| Component | Reagent/Condition | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Terminal Alkyne (R-C≡CH) | Nucleophile |

| Catalyst | PdCl₂(PPh₃)₂ or Pd(PhCN)₂Cl₂ | Palladium Precatalyst |

| Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide |

| Ligand | PPh₃ or P(t-Bu)₃ | Stabilizes Pd, promotes reaction |

| Base | Triethylamine or Diisopropylamine | Neutralizes HBr, solvent |

| Solvent | Amine or THF/Dioxane | Reaction Medium |

Other Transition Metal-Catalyzed Cross-Couplings

Beyond more common Suzuki and Stille couplings, this compound is a suitable substrate for a variety of other transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is the primary site for these transformations. Research on analogous α-bromo esters and nitroarenes has demonstrated the utility of several catalytic systems. acs.orgnih.govacs.org

Enantioconvergent cross-coupling reactions, which can transform a racemic mixture into a single enantiomer product, have been successfully performed on similar substrates using various catalysts. nih.gov For instance, iron-catalyzed Suzuki reactions have been described for tert-butyl α-bromopropionates, and cobalt-catalyzed Negishi cross-couplings can be used with racemic α-bromo esters and arylzinc reagents. acs.org Nickel-catalyzed Hiyama cross-couplings represent another powerful method, reacting α-bromo esters with organosilanes. acs.orgnih.gov These methodologies highlight the potential for creating complex chiral molecules from bromo-ester precursors.

Palladium catalysts are also effective in specialized cross-coupling reactions. For example, palladium complexes can catalyze cyanation reactions, replacing a halide with a cyanide group. google.com Furthermore, denitrative cross-couplings, where a nitro group is replaced, have been developed using palladium catalysts, expanding the toolkit for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Table 1: Examples of Relevant Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Type | Catalyst System (Example) | Reactants (General) | Product Type |

|---|---|---|---|

| Negishi | CoI₂ / bis(oxazoline) | α-bromo ester, Arylzinc bromide | α-aryl ester |

| Hiyama | NiCl₂ / diamine | α-bromo ester, Aryltrimethoxysilane | α-aryl ester |

| Suzuki (Iron-catalyzed) | FeCl₂ / Chiral Phosphine | α-bromo ester, Lithium aryl pinacol (B44631) boronate | α-aryl ester |

Nucleophilic Substitution Reactions

The halogen substituents on the aromatic ring of this compound are key to its reactivity in nucleophilic substitution reactions. smolecule.comsmolecule.com

In nucleophilic aromatic substitution (SNAr) reactions, the bromine atom is the more likely substituent to be displaced by a nucleophile. The carbon-bromine bond is generally weaker and more polarizable than the carbon-fluorine bond, making the carbon atom attached to the bromine more electrophilic and the bromide a better leaving group compared to fluoride. The presence of the electron-withdrawing fluorine atom and the tert-butyl ester group activates the ring towards this type of reaction.

Common nucleophiles like amines, hydroxides, or alkoxides can replace the bromine atom to form new derivatives. smolecule.com While displacement of the fluorine atom is less common, it can occur under specific, often harsh, reaction conditions or with particularly strong nucleophiles.

The reactivity of the benzene (B151609) ring is significantly influenced by its substituents. Both fluorine and bromine are halogens, which are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution, their effects are different.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which activates the ring for nucleophilic attack. This effect is strongest at the ortho position. arkat-usa.org

Bromine: Bromine is also electronegative and contributes a -I effect, but it is less pronounced than that of fluorine.

Combined Effect: In this compound, the fluorine atom at position 2 and the bromine atom at position 4 both activate the ring for nucleophilic attack. The fluorine atom strongly activates the positions ortho and para to it (positions 1, 3, and 6), while the bromine activates its ortho and para positions (positions 3, 5, and 1). The synergistic activation by both halogens, along with the ester group, makes the molecule susceptible to nucleophilic substitution, primarily at the C4 position (displacement of bromine). Studies on related halophenols have shown that increasing the size of the halogen from fluorine to bromine can increase the hydrophobicity of the molecule, which can influence reaction kinetics in certain environments. nih.gov

Table 2: Influence of Halogen Substituents on Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|

| Fluorine | 2 | Strong inductive withdrawal (-I) | Strong activation, particularly at ortho/para positions |

| Bromine | 4 | Moderate inductive withdrawal (-I) | Moderate activation; functions as a good leaving group |

Modifications of the Ester Functionality

The tert-butyl ester group is a key functional handle that can be chemically modified.

Transesterification is a process where the tert-butyl group of the ester is exchanged for another alkyl group from an alcohol, typically under acidic or basic catalysis. For example, reacting this compound with methanol (B129727) (CH₃OH) in the presence of an acid catalyst (like sulfuric acid) would yield Methyl 4-bromo-2-fluorobenzoate and tert-butanol (B103910). This reaction is useful for altering the properties of the ester or for situations where the tert-butyl group might be unsuitable for a subsequent reaction step.

Table 3: General Transesterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |

|---|

The tert-butyl ester can be readily hydrolyzed back to the parent carboxylic acid, 4-bromo-2-fluorobenzoic acid. nih.gov This transformation is a fundamental reaction of esters and is typically achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) in the presence of water will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. The reaction ultimately liberates the carboxylic acid and tert-butanol.

Base-Catalyzed Saponification: Reaction with a base such as sodium hydroxide (B78521) results in the formation of the carboxylate salt (sodium 4-bromo-2-fluorobenzoate). A subsequent acidification step is then required to protonate the salt and yield the final 4-bromo-2-fluorobenzoic acid.

This hydrolysis is a crucial step when the ester is used as a protecting group for the carboxylic acid functionality during other synthetic transformations. epo.org

Radical Reactions and Mechanistic Studies

While this compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions that may proceed through various catalytic cycles, detailed research focusing specifically on its radical-mediated transformations is not extensively documented in publicly available literature. The inherent reactivity of the carbon-bromine bond suggests its potential participation in radical processes, such as those initiated by photoredox catalysis or high-energy conditions. However, specific studies detailing the mechanisms, intermediates, and product distributions for radical reactions starting from this compound are sparse.

Much of the related research has centered on the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, or on other similar halogenated aromatic compounds. For instance, the generation of aryl radicals from bromoarenes is a well-established strategy in organic synthesis. These reactive intermediates can then participate in a variety of transformations, including C-H functionalization, addition to pi systems, and cross-coupling reactions.

Mechanistically, the initiation of a radical reaction involving this compound would likely involve the homolytic cleavage of the C-Br bond. This can be achieved through several methods:

Photochemical Initiation: Irradiation with UV or visible light, potentially in the presence of a photosensitizer, can provide the energy required to break the C-Br bond, generating an aryl radical.

Thermal Initiation: At elevated temperatures, the C-Br bond can undergo homolysis, although this often requires harsh conditions that might not be compatible with the ester functionality.

Redox-Mediated Initiation: Single electron transfer (SET) from a reductant (like a transition metal complex in a low oxidation state or an organic reductant) to the aryl bromide can lead to the formation of a radical anion. This intermediate can then fragment to release a bromide anion and the desired aryl radical.

Once formed, the 4-(tert-butoxycarbonyl)-3-fluorophenyl radical is a highly reactive intermediate. Its fate would be dependent on the reaction conditions, including the presence of radical traps, coupling partners, or hydrogen atom donors. Potential reaction pathways include:

Hydrogen Abstraction: In the presence of a suitable hydrogen donor, the radical can be quenched to form tert-butyl 2-fluorobenzoate.

Addition to Alkenes or Alkynes: The radical can add across a double or triple bond to form a new carbon-carbon bond, leading to a new radical species that can propagate a chain reaction or be terminated.

Cross-Coupling: The radical can be trapped by a metal catalyst in a cross-coupling cycle, leading to the formation of biaryl compounds or other functionalized products.

While these pathways are mechanistically plausible, the lack of specific experimental data, including reaction yields and spectroscopic characterization of intermediates or products for this compound, prevents the construction of detailed data tables and in-depth research findings as requested. Future research in this area would be valuable to fully elucidate the radical chemistry of this versatile compound.

Applications and Advanced Research Directions

Medicinal Chemistry and Pharmaceutical Intermediates

The strategic placement of reactive and modulating groups on the benzene (B151609) ring of tert-butyl 4-bromo-2-fluorobenzoate makes it a valuable intermediate in the field of medicinal chemistry. The bromine atom is particularly useful as it allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

This chemical intermediate is integral to the synthesis of a range of active pharmaceutical ingredients (APIs), from anticancer drugs to potential treatments for neurological disorders.

This compound, or more commonly its parent carboxylic acid, 4-bromo-2-fluorobenzoic acid, is a key starting material in the synthesis of Enzalutamide. guidechem.com Enzalutamide is a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.

| Intermediate | Role in Enzalutamide Synthesis | Reference |

|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | Primary starting material for the N-methylbenzamide portion of Enzalutamide. | guidechem.com |

| 4-bromo-2-fluorobenzoyl chloride | Activated form of the carboxylic acid, used for amidation. | guidechem.com |

| 4-bromo-2-fluoro-N-methylbenzamide | Key amide intermediate that forms a significant part of the final Enzalutamide structure. | guidechem.com |

Substituted benzoic acids are precursors for the synthesis of various heterocyclic compounds that act as enzyme inhibitors. For instance, derivatives of benzo[d]isoxazol-3-ol (B1209928) have been identified as potent inhibitors of d-amino acid oxidase (DAAO). This enzyme is a target for therapeutic intervention in neurological conditions such as schizophrenia, as its inhibition can lead to increased levels of d-serine (B559539) in the brain. The synthesis of these inhibitors often begins with appropriately substituted 2-halobenzoic acids, making this compound a potentially valuable starting material for creating novel DAAO inhibitors.

The structural motifs present in this compound are found in various compounds being investigated for a range of biological activities.

Anticancer Activity: Research has indicated that this compound itself can inhibit the growth of tumor cells. It has been identified as an inhibitor of the enzyme ABT-199, which plays a role in the process of cell death (apoptosis). biosynth.com

Antimicrobial Activity: The fluorobenzoyl moiety is a key component in a class of compounds known as fluorobenzoylthiosemicarbazides. These compounds have been synthesized and tested for their antibacterial properties. The synthesis starts from a fluorobenzoylhydrazide, which can be derived from the corresponding fluorobenzoic acid or its esters, such as this compound.

Anti-inflammatory Activity: The 2-fluoro-4-substituted phenylpropanoic acid framework is a known feature of some nonsteroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of the NSAID loxoprofen, which incorporate a 2-fluorophenyl group, have been synthesized and studied. researchgate.net This highlights the utility of the structural elements of this compound in the design of new anti-inflammatory agents.

Design of Novel Drug Candidates with Enhanced Properties

The true value of this compound in medicinal chemistry lies in its role as a versatile scaffold for the design of novel drug candidates. The bromine atom serves as a synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. jst.go.jp This allows for the systematic modification of the molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties.

The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, and it can also enhance the binding affinity of the molecule to its biological target through favorable electrostatic interactions. The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality during synthesis, and it can also be used to modulate the lipophilicity of the molecule.

| Biological Activity | Compound Class/Example | Synthetic Precursor/Structural Motif | Reference |

|---|---|---|---|

| Anticancer | ABT-199 Inhibitor | This compound | biosynth.com |

| Antimicrobial | Fluorobenzoylthiosemicarbazides | Fluorobenzoylhydrazide (derived from 4-bromo-2-fluorobenzoic acid) | |

| Anti-inflammatory | Loxoprofen derivatives | 2-Fluoro-4-substituted phenyl moiety | researchgate.net |

Positron Emission Tomography (PET) Imaging

In the realm of medical diagnostics, Positron Emission Tomography (PET) stands out as a powerful imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. The development of novel PET radiotracers is a continuous effort to improve diagnostic accuracy for a multitude of diseases.

While direct applications of this compound in commercially available PET tracers are not extensively documented, its structural motifs are of significant interest in the synthesis of new imaging agents. The presence of the fluorine atom allows for the potential introduction of the positron-emitting isotope Fluorine-18 ([¹⁸F]), which is a commonly used radionuclide in PET imaging due to its favorable decay characteristics. researchgate.net The bromo- and fluoro-substituted phenyl ring can serve as a scaffold for building more complex molecules that can be labeled with [¹⁸F] to target specific biological entities like receptors or enzymes.

Research in this area often involves the use of fluorinated building blocks for the synthesis of PET tracers. researchgate.net For instance, the synthesis of [¹⁸F]FPGLN (N-(2-[¹⁸F]fluoropropionyl)-L-glutamine), a tumor imaging agent, involves a precursor, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, which shares the tert-butyl ester feature. researchgate.net This highlights the utility of such protected intermediates in multi-step syntheses of complex radiolabeled molecules. The development of novel PET radiotracers often relies on the availability of versatile synthons like this compound that can be elaborated into target-specific probes. nih.gov

Agrochemical and Specialty Chemical Synthesis

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a range of specialty chemicals, including those with applications in agriculture and material science.

Precursors for Pesticides and Herbicides

The development of new and effective pesticides and herbicides is crucial for modern agriculture. Many agrochemicals are complex organic molecules, and their synthesis often relies on the use of specialized building blocks. Fluorine-containing compounds, in particular, have been shown to exhibit enhanced biological activity and are increasingly incorporated into new pesticide designs.

While specific, commercialized pesticides or herbicides directly derived from this compound are not readily identifiable in public literature, the structural components of this molecule are found in patented agrochemical compositions. For example, European Patent EP 2934118 B1 describes various pesticidal compositions containing substituted phenyl rings that share similarities with the core structure of this compound. googleapis.com The patent highlights the importance of such substituted aromatic compounds in the creation of new active ingredients for controlling pests. The tert-butyl ester group can act as a protecting group during the synthesis of more complex molecules, which is a common strategy in the development of new agrochemicals.

Dyes, Polymers, and Electronic Materials

The versatility of this compound extends to the synthesis of materials with specific optical and electronic properties.

In the field of dyes , the fluorinated benzene ring can be incorporated into larger chromophoric systems to modify their color, stability, and other properties. The synthesis of new intermediates for dyes sometimes involves the use of substituted phthalic anhydrides, and the bromo- and fluoro- substituents on the benzene ring of this compound offer handles for further chemical modification. youtube.com

In polymer science , fluorinated monomers are used to produce polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov While direct polymerization of this compound is not a common application, it can serve as a precursor to more complex fluorinated monomers. The bromo-substituent can be used in cross-coupling reactions to build larger, polymerizable molecules.

In the area of electronic materials , organic compounds with specific electronic properties are of great interest for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic nature of the fluorinated and brominated benzene ring in this compound can be tuned through chemical reactions, making it a potential building block for the synthesis of novel organic electronic materials.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be analyzed and improved through the lens of these principles.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net A higher atom economy signifies less waste generation. The synthesis of this compound typically proceeds via the esterification of 4-bromo-2-fluorobenzoic acid.

One common method for synthesizing tert-butyl esters is the reaction of the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst.

Reaction: C₇H₄BrFO₂ (4-bromo-2-fluorobenzoic acid) + C₄H₈ (isobutylene) → C₁₁H₁₂BrFO₂ (this compound)

To calculate the theoretical atom economy for this reaction, we can use the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 |

| Isobutylene | C₄H₈ | 56.11 |

| This compound | C₁₁H₁₂BrFO₂ | 275.12 |

Atom Economy Calculation:

Molecular Weight of Desired Product: 275.12 g/mol

Total Molecular Weight of Reactants: 219.01 g/mol + 56.11 g/mol = 275.12 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (275.12 / 275.12) x 100 = 100%

Strategies for waste minimization in industrial esterification processes include:

Optimizing reaction conditions to maximize yield and minimize byproduct formation.

Recycling of unreacted starting materials and solvents. nih.gov

Using heterogeneous catalysts that can be easily separated and reused. mdpi.com

Use of Sustainable Solvents and Reaction Conditions

The choice of solvents and reaction conditions plays a crucial role in the environmental impact of a chemical process. Traditional esterification reactions often use strong mineral acids as catalysts and volatile organic compounds (VOCs) as solvents, which can pose environmental and safety risks. youtube.com

Green chemistry encourages the use of more sustainable alternatives. For the synthesis of this compound, several greener approaches can be considered:

Catalyst Selection: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, can replace corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid. google.com These heterogeneous catalysts can be easily filtered out of the reaction mixture and reused, reducing waste and simplifying product purification. mdpi.com

Solvent Choice: The ideal scenario is a solvent-free reaction. However, if a solvent is necessary, greener alternatives to traditional solvents like dichloromethane (B109758) or benzene are preferred. For esterification reactions, solvents like tert-butyl acetate (B1210297) can be used, which can also serve as a reactant source. orgsyn.org The use of supercritical fluids, such as supercritical carbon dioxide, is another innovative and environmentally benign option.

Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts for esterification is a growing area of green chemistry. researchgate.netnih.govpolscientific.com Enzymatic reactions are typically highly selective, occur under mild conditions (lower temperature and pressure), and in non-toxic solvents, often even in aqueous media. polscientific.com This can significantly reduce energy consumption and the formation of unwanted byproducts. While the enzymatic synthesis of this specific compound is not widely reported, the general principles of enzymatic esterification are well-established and could be applied. researchgate.net

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Catalysis for Enhanced Efficiency and Selectivity

The reactivity of this compound is significantly influenced by the choice of catalyst, particularly in cross-coupling reactions where the carbon-bromine bond is activated. The development of highly efficient and selective catalytic systems is crucial for maximizing product yields, minimizing side reactions, and promoting sustainable chemical synthesis. Research in this area focuses on the design and application of novel metal catalysts and ligands that can operate under mild conditions with low catalyst loadings.

Palladium-based catalysts are the most extensively studied for cross-coupling reactions involving aryl bromides. For reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the choice of phosphine (B1218219) ligand is critical in tuning the reactivity of the palladium center. beilstein-journals.orgbiosynth.comorganic-chemistry.org Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives, have been shown to be highly effective for the coupling of challenging aryl bromides. nih.gov These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent steps of the catalytic cycle.

In the context of the Buchwald-Hartwig amination, specific palladium precatalysts and ligands have been developed to facilitate the coupling of aryl halides with a wide range of amines. amazonaws.comresearchgate.net The selection of the appropriate ligand and base is crucial for achieving high yields and preventing catalyst deactivation. While specific examples with this compound are not extensively documented in publicly available literature, the general principles of catalyst selection for electron-deficient aryl bromides are applicable.

Copper-catalyzed reactions, particularly in Sonogashira couplings, can be employed, often as a co-catalyst with palladium, to facilitate the reaction under milder conditions. organic-chemistry.orgnih.govnih.gov However, copper-free systems are also being developed to avoid potential issues with homocoupling of the alkyne partner. nih.gov

The following table summarizes representative catalytic systems used for key transformations of aryl bromides, which are applicable to this compound.

Interactive Data Table: Representative Catalytic Systems for Aryl Bromide Transformations

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | researchgate.net |

| Suzuki-Miyaura | PdCl₂(A-taPhos)₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | nih.gov |

| Heck | Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100-140 | beilstein-journals.orgnih.gov |

| Sonogashira | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | HN(i-Pr)₂ | Dioxane | Room Temp. | nih.gov |

| Sonogashira | CuI (co-catalyst) | - | Amine Base | Various | Room Temp. - 130 | nih.govnih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | DBU | DMF | 100 | amazonaws.com |

| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | researchgate.netmit.edu |

Future Research Avenues

The utility of this compound as a building block in organic synthesis is well-established, yet there remain several promising avenues for future research that could further expand its applications and improve the efficiency of its transformations.

Exploration of Novel Catalytic Systems

Future research will likely focus on the development of more sustainable and efficient catalytic systems for the transformation of this compound. This includes the exploration of catalysts based on earth-abundant and less toxic metals as alternatives to palladium. nih.gov Nickel-based catalysts, for instance, have shown significant promise in cross-coupling reactions of aryl halides. nih.gov Furthermore, the design of novel ligands that can promote reactions at lower catalyst loadings and under milder conditions will be a key area of investigation. This could involve the development of new phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands tailored for the specific electronic properties of the substrate.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound (the bromo, fluoro, and ester functionalities, as well as the aromatic C-H bonds) presents opportunities for selective transformations. Future research could focus on developing catalytic systems that can selectively target one functional group over another. For example, methods for the direct C-H functionalization of the aromatic ring without affecting the bromo or fluoro substituents would be highly valuable. Additionally, developing conditions for the selective transformation of the tert-butyl ester in the presence of the other functional groups would enhance the synthetic utility of this compound.

Development of Flow Chemistry Protocols

The application of continuous flow chemistry to the synthesis and transformation of fine chemicals and pharmaceutical intermediates is a rapidly growing field. kyoto-u.ac.jpnih.gov Developing flow chemistry protocols for reactions involving this compound could offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. kyoto-u.ac.jp Future research could focus on optimizing reaction conditions for cross-coupling reactions in flow reactors, potentially integrating reaction and purification steps into a continuous process. This would be particularly beneficial for large-scale synthesis where efficiency and safety are paramount.

Integration with Machine Learning and Data Science in Mechanistic Studies

The use of machine learning and data science is becoming increasingly prevalent in chemistry for predicting reaction outcomes, optimizing reaction conditions, and elucidating reaction mechanisms. nih.govkaust.edu.saresearchgate.netresearchgate.netprinceton.edu For a substrate like this compound, machine learning models could be trained on data from high-throughput screening experiments to predict the optimal catalyst, ligand, and solvent for a given transformation. nih.govkaust.edu.saresearchgate.net These models can analyze a wide array of descriptors for the reactants and catalysts to identify complex relationships that may not be apparent from traditional analysis. nih.gov This approach could significantly accelerate the discovery of new and improved synthetic methods for the functionalization of this important building block.

常见问题

Q. How is this compound utilized in designing fluorinated bioactive molecules?

- Methodology : The compound serves as a precursor for fluorinated heterocycles (e.g., benzodiazepines or kinase inhibitors). Key steps include:

- Suzuki coupling with boronic acids to introduce pharmacophores.

- Hydrolysis of the tert-butyl ester to free carboxylic acids for further conjugation.

- In-vitro assays (e.g., enzyme inhibition) evaluate bioactivity, with LC-MS monitoring metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。